4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a phenyl group, a thiophen-2-yl group, a cyclopentyl ring, and an oxane-4-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of phenylacetic acid with thiophene-2-carboxylic acid chloride to form an intermediate, which is then reacted with cyclopentylmethylamine under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of phenolic derivatives.
Reduction: Production of reduced phenyl derivatives.
Substitution: Introduction of various functional groups, leading to a range of substituted phenyl compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand molecular interactions and pathways.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
4-phenyl-N-(cyclopentylmethyl)oxane-4-carboxamide: Lacks the thiophen-2-yl group.
4-phenyl-N-(thiophen-2-ylmethyl)oxane-4-carboxamide: Lacks the cyclopentyl group.
Uniqueness: The presence of both the phenyl and thiophen-2-yl groups in the cyclopentylmethyl moiety makes this compound unique compared to its analogs. This structural feature may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c24-20(22(12-14-25-15-13-22)18-7-2-1-3-8-18)23-17-21(10-4-5-11-21)19-9-6-16-26-19/h1-3,6-9,16H,4-5,10-15,17H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCFHQUQICQDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.